molecular formula C₅H₁₁NO₄ B1139917 D-Ribopyranosylamine CAS No. 43179-09-5

D-Ribopyranosylamine

Cat. No.: B1139917
CAS No.: 43179-09-5
M. Wt: 149.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribopyranosylamine is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribopyranosylamine can be synthesized from D-ribose. One common method involves the reaction of D-ribose with ammonia or an amine under controlled conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-Ribopyranosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds .

Scientific Research Applications

D-Ribopyranosylamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: D-Ribopyranosylamine is unique due to its specific structure and reactivity, making it particularly useful in glycobiology research. Its ability to participate in a wide range of chemical reactions and its role in glycan-related studies set it apart from other similar compounds .

Biological Activity

D-Ribopyranosylamine (C5_5H11_{11}NO4_4) is a glycosylamine derived from D-ribose, which has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyranose structure, which is formed when ammonia reacts with D-ribose. The synthesis of this compound can be achieved through several methods, with crystallographic evidence confirming its formation via the reaction of D-ribose with ammonia under controlled conditions. This reaction leads to the formation of β-D-Ribopyranosylamine, which has been characterized using analytical techniques such as X-ray diffraction and NMR spectroscopy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.

Immunomodulatory Effects

This compound has been shown to influence the immune response. It appears to enhance the body's innate defense mechanisms, potentially making it a candidate for therapeutic applications in immunocompromised patients. One study reported that administration of this compound led to increased production of cytokines such as IL-6 and TNF-α in vitro, suggesting a role in modulating immune responses .

Cytotoxicity and Antitumor Activity

Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human leukemia cells. The compound's ability to disrupt cellular metabolism and promote cell death could be leveraged in developing new anticancer therapies .

Case Studies

  • Antimicrobial Efficacy Study : A controlled trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load after treatment with varying concentrations of the compound.
  • Immunomodulation in Animal Models : Research involving murine models demonstrated that this compound administration resulted in enhanced resistance to infections, correlating with increased levels of immune markers. This suggests potential applications in enhancing host defenses during infections.
  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results, with IC50_{50} values indicating effective dose ranges for inducing apoptosis.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
ImmunomodulatoryEnhances cytokine production (IL-6, TNF-α)
CytotoxicityInduces apoptosis in leukemia cells

Properties

IUPAC Name

(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSUMJKSOSGJJ-KKQCNMDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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